molecular formula C6H6F2N2O2 B2941028 Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 1310351-03-1

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2941028
CAS No.: 1310351-03-1
M. Wt: 176.123
InChI Key: UJCVCPISHPLHNC-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies. The process involves large-scale synthesis using similar reaction conditions as described above, with modifications to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves the inhibition of specific enzymes. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 1-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-10(9-4)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCVCPISHPLHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS [925179-02-8]) (500 mg, 3.1 mmole) in methanol (18 ml) was cooled to 0° C. and treated with sulfuric acid (98%, 0.2 ml, 3.1 mmol). The mixture was heated to reflux for 2 hours, cooled to 23° C. and concentrated at reduced pressure. The residue was partitioned between AcOEt and water, the organic layer was washed with water until the water phase showed a neutral pH, dried and evaporated to give the title compound (535 mg) as a colorless liquid which was used without further purification. MS: m/z=177.1 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS925179-02-8) (500 mg, 3.1 mmol) in methanol (18 ml) was cooled to 0° C. and treated with sulphuric acid (98%, 0.2 ml, 3.1 mmol). The mixture was heated to reflux for 2 hours. For the workup, the solution was cooled and concentrated at reduced pressure. The residue was partitioned between ethyl acetate (25 ml) and water (30 ml). The organic layer was separated, washed with water until the water phase showed a neutral pH. After drying over sodium sulphate, the organic layer was evaporated at reduced pressure. The 1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester was obtained as a colorless liquid (535 mg, 99%) pure enough to be engaged in the next step without further purification; (calculated) C6H6F2N2O2 [176.12]; (found) [M+H]+=177.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (238 mg, 1.47 mmol) in methanol (9 mL) was cooled to 0° C. and treated with concentrated sulfuric acid (98%, 0.10 mL, 1.8 mmol). The reaction mixture was heated at reflux for 2 hours, whereupon it was cooled, concentrated in vacuo, and partitioned between ethyl acetate (15 mL) and water (15 mL). The organic layer was washed with water (3×10 mL) until the water washes reached pH 4-5, then washed with saturated aqueous sodium bicarbonate solution (10 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The product was obtained as a clear, colorless oil. Yield: 241 mg, 1.37 mmol, 93%. LCMS m/z 177.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.89 (d, J=2.7 Hz, 1H), 7.28 (t, JHF=60.0 Hz, 1H), 6.99 (d, J=2.6 Hz, 1H), 3.98 (s, 3H).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

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